molecular formula C31H37N5O9S B032053 (S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate 4-methylbenzenesulfonate CAS No. 165049-28-5

(S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate 4-methylbenzenesulfonate

Cat. No.: B032053
CAS No.: 165049-28-5
M. Wt: 655.7 g/mol
InChI Key: UANBXQTVHOIGGQ-LMOVPXPDSA-N
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Description

(S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate 4-methylbenzenesulfonate is a sophisticated chemical building block and potential intermediate of significant interest in medicinal chemistry and oncology research. This compound features a complex molecular architecture that integrates a pyrrolo[2,3-d]pyrimidine core—a privileged scaffold known to exhibit potent inhibitory activity against various kinases—with a glutamic acid diethyl ester moiety and a p-toluenesulfonate (tosylate) counterion for enhanced solubility and stability.

Properties

IUPAC Name

diethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O6.C7H8O3S/c1-3-34-18(30)12-11-17(23(33)35-4-2)27-21(31)15-8-5-14(6-9-15)7-10-16-13-26-20-19(16)22(32)29-24(25)28-20;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,8-9,13,17H,3-4,7,10-12H2,1-2H3,(H,27,31)(H4,25,26,28,29,32);2-5H,1H3,(H,8,9,10)/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANBXQTVHOIGGQ-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37N5O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704872
Record name 4-Methylbenzene-1-sulfonic acid--diethyl N-{4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamate (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

655.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165049-28-5
Record name L-Glutamic acid, N-[4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-, 1,5-diethyl ester, 4-methylbenzenesulfonate (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=165049-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylbenzene-1-sulfonic acid--diethyl N-{4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamate (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyl N-( {4-[2-(2-amino-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)]phenyl}carbonyl)-L-glutamate 4-methylbenzenesulfonate
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Biological Activity

(S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate 4-methylbenzenesulfonate is a complex organic compound with significant biological activity, particularly in the realm of medicinal chemistry. This compound features a pyrrolo[2,3-d]pyrimidine core, which has been associated with various pharmacological effects, including antitumor activity.

The compound's structure includes multiple functional groups that enhance its solubility and bioactivity. The pyrrolo[2,3-d]pyrimidine scaffold is specifically known for its ability to inhibit the synthesis of folic acid, a critical process for rapidly dividing cells such as cancer cells. This inhibition is primarily achieved through the targeting of key enzymes involved in purine and pyrimidine biosynthesis pathways, notably GARFTase and AICARFTase .

Biological Activity and Pharmacological Implications

Research indicates that compounds with a pyrrolo[2,3-d]pyrimidine structure exhibit potent antiproliferative effects. For example, studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines .

Table 1: Summary of Biological Activities

Activity Description
Antiproliferative Inhibits cell proliferation in cancer cell lines via GARFTase and AICARFTase inhibition.
Apoptosis Induction Promotes programmed cell death in tumor cells by modulating apoptotic pathways.
Cell Cycle Arrest Causes arrest at specific phases of the cell cycle, preventing division.

Case Studies

  • In Vitro Studies : A study demonstrated that the compound effectively inhibited the growth of HepG2 liver cancer cells by inducing apoptosis through upregulation of pro-apoptotic proteins (Bax and caspase-3) while downregulating anti-apoptotic proteins (Bcl-2) .
  • Mechanistic Investigations : Further investigations revealed that the compound's dual inhibition of both GARFTase and AICARFTase could provide a therapeutic advantage against drug-resistant tumors by targeting two distinct pathways in purine biosynthesis .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored extensively. Variations in bridge lengths and substitutions on the pyrrolo ring significantly influence its biological potency and selectivity for transport mechanisms in tumor cells .

Table 2: SAR Insights

Compound Variation Effect on Activity
Bridge Length Increased bridge length enhances dual inhibition potency.
Substituent Type Specific substitutions can improve selectivity for tumor uptake.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs include pyrrolo[2,3-d]pyrimidine derivatives with thiophene substituents ():

(S)-Diethyl 2-(5-(5-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)pentyl)thiophene-2-carboxamido)pentanedioate (17d): Rf: 0.44 (CHCl₃/MeOH 5:1) vs. 0.42–0.44 for the target compound. Thiophene carboxamido group increases polarity compared to benzamido, reducing lipophilicity . Synthesized at 65% yield as a colorless gum .

(S)-2-(5-(2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)thiophene-2-carboxamido)pentanedioic Acid (7): Free carboxylic acid form (vs. diethyl ester in the target compound). Higher polarity (Rf: 0.05) and lower solubility in organic solvents . 90% yield; pale pink powder with a melting point of 181°C .

Key Differences :

  • Substituents : Benzamido vs. thiophene carboxamido alters electronic properties and binding affinity.
  • Counterions : Tosylate (target) vs. dipotassium salts () affect solubility and formulation stability.
  • Ester vs. Acid : Diethyl esters (target) enhance membrane permeability, while carboxylic acids improve aqueous solubility .

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a Knoevenagel condensation between 6-amino-1,3-dimethyluracil and arylglyoxal, forming an intermediate α,β-unsaturated carbonyl compound. Subsequent cyclization with barbituric acid derivatives yields the pyrrolo[2,3-d]pyrimidine scaffold. TBAB enhances reaction efficiency by stabilizing ionic intermediates and facilitating proton transfer.

Table 1: Optimization of Pyrrolo[2,3-d]pyrimidine Synthesis

Catalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)
025300
5503092
5Reflux3081
10506578

Key advantages of this method include high regioselectivity, avoidance of hazardous solvents, and yields exceeding 90% under optimized conditions.

Introduction of the 2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl Side Chain

Functionalization of the pyrrolo[2,3-d]pyrimidine core with an ethyl group requires careful alkylation. Ethylation is achieved using diethyl sulfate (DES) as an electrophilic agent, leveraging its high reactivity and compatibility with aqueous-organic biphasic systems. A continuous-flow synthesis of DES, as described in recent patents, ensures safety and scalability.

Continuous Ethylation Protocol

In a tubular reactor, sulfur trioxide and diethyl ether react at controlled temperatures (20–40°C) to produce DES, which is then vacuum-distilled to remove residual gases. The use of a bisulfite solution (10–30%) during workup minimizes byproduct formation, achieving DES purity >95%.

Table 2: Diethyl Sulfate Synthesis Parameters

ParameterOptimal Range
Reaction Temperature20–40°C
Molar Ratio (SO₃:Et₂O)1:1.0–1.1
Vacuum Pressure-0.095 to -0.099 MPa
Bisulfite Concentration10–30%

Formation of the Pentanedioate Ester

The (S)-pentanedioate ester is synthesized via esterification of L-glutamic acid derivatives. Diethyl sulfate serves dual roles as an ethylating agent and reaction medium, enabling a solvent-free process. The reaction proceeds under mild conditions (25–40°C) with quantitative conversion, avoiding the need for strong acids.

Tosylation and Salt Formation

Conversion of the free base to the 4-methylbenzenesulfonate salt involves stoichiometric reaction with p-toluenesulfonic acid in anhydrous ethanol. Crystallization at 0–5°C yields the final product with >99% enantiomeric excess (ee), confirmed by chiral HPLC.

Purification and Characterization

Final purification employs recrystallization from ethanol-water mixtures, followed by vacuum drying. Structural validation is achieved through:

  • ¹H/¹³C NMR : Diagnostic signals include the pyrrolo[2,3-d]pyrimidine NH (δ 10.2 ppm) and tosylate aromatic protons (δ 7.1–7.8 ppm).

  • HPLC-MS : [M+H]⁺ at m/z 628.3 (free base), 804.4 (tosylate salt).

Q & A

Basic: What synthetic strategies are recommended for preparing this compound with high enantiomeric purity?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Coupling Reactions : Amide bond formation between the pyrrolo[2,3-d]pyrimidine core and benzamido-pentanedioate intermediate, using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Chiral Resolution : Use of chiral column chromatography or enzymatic resolution to isolate the (S)-enantiomer, followed by salt formation with 4-methylbenzenesulfonic acid for crystallization .
  • Purification : Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to enhance purity, monitored via HPLC (C18 columns, ammonium acetate buffer at pH 6.5) .

Advanced: How can factorial design optimize reaction conditions for improved yield and reduced byproducts?

Methodological Answer:
Employ a 2<sup>k</sup> factorial design to test variables like temperature, catalyst loading, and solvent polarity. For example:

  • Variables : Catalyst (e.g., Pd/C vs. enzyme), solvent (DMF vs. THF), and reaction time (24–72 hrs).
  • Response Metrics : Yield (HPLC quantification), enantiomeric excess (chiral HPLC), and byproduct formation (LC-MS).
  • Analysis : Use ANOVA to identify significant factors. For instance, highlights that solvent polarity may disproportionately impact stereochemical outcomes, requiring iterative optimization .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer:

  • NMR : <sup>1</sup>H/<sup>13</sup>C NMR to verify the pyrrolo-pyrimidine core (δ 7.8–8.2 ppm for aromatic protons) and ester functionalities (δ 1.2–1.4 ppm for ethyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 600–650 range) .
  • X-ray Crystallography : For absolute stereochemistry confirmation, as demonstrated in analogous pyrrolo-pyrimidine derivatives .

Advanced: How can computational modeling predict solubility and bioavailability?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use tools like COMSOL Multiphysics to model solvation free energy in aqueous buffers, correlating with experimental logP values .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify hydrogen-bonding sites affecting solubility.
  • In Silico ADMET : Tools like SwissADME predict permeability (e.g., Blood-Brain Barrier penetration) based on topological polar surface area (>100 Ų suggests low bioavailability) .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • First Aid : For accidental exposure, rinse skin with soap/water (15 mins) and seek medical evaluation .

Advanced: How to resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from published studies and apply statistical tests (e.g., Cochran’s Q) to assess heterogeneity .
  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate variables.
  • Methodological Audit : Cross-validate techniques (e.g., ELISA vs. SPR for binding affinity) to identify protocol-driven biases .

Basic: What chromatographic methods ensure purity during quality control?

Methodological Answer:

  • HPLC : C18 column with gradient elution (water/acetonitrile + 0.1% TFA), monitoring at 254 nm .
  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol to confirm enantiopurity (>98% ee) .
  • TLC : Ethyl acetate/hexane (3:7) for rapid purity checks, visualized under UV 254 nm.

Advanced: How can AI-driven automation enhance experimental design for derivative synthesis?

Methodological Answer:

  • Autonomous Labs : Implement AI platforms (e.g., LabMate) to iteratively adjust reaction parameters (pH, stoichiometry) based on real-time HPLC feedback .
  • Generative Models : Train neural networks on pyrrolo-pyrimidine databases to propose novel derivatives with optimized bioactivity .
  • Robotic Synthesis : Use liquid-handling robots for high-throughput screening of reaction conditions (e.g., 96-well plates) .

Basic: What theoretical frameworks guide mechanistic studies of its biological interactions?

Methodological Answer:

  • Molecular Docking : AutoDock Vina to model binding to folate receptors or kinases, validated by mutagenesis studies .
  • Kinetic Analysis : Michaelis-Menten models to quantify enzyme inhibition (e.g., DHFR inhibition), with IC50 calculations .
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy .

Advanced: How to integrate process simulation for scalable synthesis?

Methodological Answer:

  • COMSOL Multiphysics : Model heat/mass transfer in continuous-flow reactors to optimize temperature gradients and residence time .
  • Membrane Technologies : Implement nanofiltration for solvent recycling, reducing waste (e.g., 90% DMF recovery) .
  • PAT (Process Analytical Technology) : Use inline FTIR probes to monitor reaction progression and automate quenching .

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